molecular formula C₁₅H₁₆N₄O B1146494 BIRG 613 BS CAS No. 287980-58-2

BIRG 613 BS

Cat. No.: B1146494
CAS No.: 287980-58-2
M. Wt: 268.31
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Description

BIRG 613 BS (CAS No. 287980-58-2) is a deuterium-labeled derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy. Its molecular formula is C₁₅H₁₆N₄O, and it is structurally characterized by modifications to the parent nevirapine molecule, including isotopic labeling (deuterium substitution) to enhance stability for analytical applications . This compound is primarily employed as a reference standard in pharmacokinetic and metabolic studies, enabling precise quantification of nevirapine and its metabolites in biological matrices .

Properties

CAS No.

287980-58-2

Molecular Formula

C₁₅H₁₆N₄O

Molecular Weight

268.31

Synonyms

5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIRG 613 BS involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing pyridine and diazepine rings. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

BIRG 613 BS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BIRG 613 BS has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of BIRG 613 BS involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogs of this compound

Compound Name CAS No. Molecular Formula Key Features Application
This compound 287980-58-2 C₁₅H₁₆N₄O Deuterated nevirapine derivative Internal standard for analytical methods
3-Formyl Nevirapine 174532-77-5 C₁₆H₁₄N₄O₂ Formyl substitution at position 3 Metabolic intermediate of nevirapine
3-Bromo Nevirapine 284686-21-1 C₁₅H₁₃BrN₄O Bromine substitution at position 3 Synthetic intermediate in drug synthesis
Nevirapine Dimer 1391054-30-0 C₃₀H₂₆N₈O₂ Dimeric form of nevirapine Impurity profiling in drug manufacturing

Key Observations :

  • 3-Formyl Nevirapine and 3-Bromo Nevirapine exhibit modified functional groups (formyl, bromo) that alter their chemical reactivity compared to this compound. These modifications are critical for studying metabolic pathways or synthesizing novel derivatives .
  • Nevirapine Dimer represents a polymerization product, highlighting the importance of impurity control in pharmaceutical production.

Comparison with Functionally Similar Compounds

This compound shares functional similarities with isotope-labeled reference standards used in antiviral research. These compounds aid in mass spectrometry-based assays for drug monitoring.

Table 2: Functional Analogs of this compound

Compound Name CAS No. Molecular Formula Key Features Application
This compound 287980-58-2 C₁₅H₁₆N₄O Deuterated nevirapine derivative Quantification of nevirapine in plasma
Dolutegravir-d4 - C₂₀H₁₅D₄F₂N₃O₅ Deuterated integrase inhibitor HIV therapy monitoring
Cobicistat-d8 - C₄₀H₄₆D₈N₇O₅S₂ Deuterated pharmacokinetic enhancer Drug-drug interaction studies

Key Observations :

  • Dolutegravir-d4 and Cobicistat-d8 are deuterated analogs of antiviral drugs, similar to this compound. However, they target different viral mechanisms (integrase inhibition vs. reverse transcriptase inhibition) .
  • While this compound is specific to nevirapine metabolism studies, Cobicistat-d8 is used to enhance the bioavailability of other antiretrovirals, reflecting divergent functional roles .

Notes

  • The structural similarity of this compound to nevirapine ensures minimal interference in analytical methods, a requirement emphasized in regulatory guidelines for reference standards .
  • Functional analogs underscore the broader trend of using isotopic labeling to improve drug development efficiency and safety profiling .

Q & A

How to formulate a focused research question for investigating BIRG 613 BS's biochemical mechanisms?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses, ensuring alignment with gaps in existing literature. For example: "How does this compound modulate [specific pathway] compared to [control compound] in [cell type]?" .

Q. What experimental design considerations are critical for reproducible this compound studies?

  • Define independent/dependent variables (e.g., dosage, exposure time).
  • Justify sample size using power analysis (α=0.05, β=0.2).
  • Use randomized block designs to control confounding variables.
  • Pre-register protocols in repositories like Open Science Framework to enhance transparency .

Q. How to systematically review literature on this compound's molecular interactions?

Follow PRISMA guidelines for study selection, filtering peer-reviewed articles post-2010. Use citation chaining to trace seminal works and annotate methodological strengths/weaknesses (e.g., in vitro vs. in vivo validation) .

Q. What are best practices for collecting primary data on this compound's pharmacokinetics?

Employ triangulation via LC-MS, SPR assays, and phenotypic screening. Validate instruments using certified reference materials and document calibration curves. Store raw data in FAIR-compliant repositories .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Conduct sensitivity analyses comparing experimental parameters (e.g., dosage gradients, metabolite interference). Use orthogonal validation (e.g., CRISPR knockouts + transcriptomics) to confirm target engagement. Reconcile disparities by modeling bioavailability differences .

Q. What statistical methods minimize false discoveries in high-throughput this compound screens?

Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) at 5% for multiple comparisons. Validate findings with bootstrap resampling or permutation tests . Report adjusted p-values and effect sizes .

Q. How to optimize computational models for predicting this compound's off-target effects?

Integrate Bayesian hierarchical models to account for multi-level variances (e.g., cell-line variability). Train algorithms on curated datasets from ChEMBL or PubChem, and validate with leave-one-out cross-validation . Quantify uncertainty using error propagation methods .

Q. What strategies address ethical challenges in longitudinal this compound studies using model organisms?

  • Establish an ethics review panel to evaluate humane endpoints and dosage thresholds.
  • Implement blinded randomization to reduce observer bias.
  • Use non-invasive monitoring (e.g., MRI thermometry) to minimize stress .

Q. How to analyze multi-omics datasets in this compound mechanism-of-action studies?

Apply hierarchical clustering for pattern recognition and WGCNA (weighted gene co-expression network analysis) to identify correlated pathways. Normalize data using quantile normalization and correct batch effects with ComBat. Report confidence intervals for key biomarkers .

Q. How to ensure replicability of this compound synthesis protocols across labs?

  • Publish step-by-step workflows with purity thresholds (e.g., ≥95% HPLC).
  • Include control experiments (e.g., negative controls for catalytic steps).
  • Share characterization data (NMR, HRMS) in supplementary materials per Beilstein Journal guidelines .

Methodological Tables

Research Stage Key Tools Validation Metrics
Hypothesis TestingPICO framework, FINER criteriaAlignment with literature gaps
Data CollectionTriangulation, SPR assaysCoefficient of variation (<10%)
Statistical AnalysisBenjamini-Hochberg FDR controlAdjusted p-values, effect sizes
ReproducibilityPre-registration, FAIR dataIndependent replication rate

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